5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine

HIV-1 NNRTI Antiviral Scaffold Comparison

5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine (CAS 91476-83-4) is a partially saturated, nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its core structure, which incorporates a fused imidazo[1,2-a]pyrazine ring system with a specific methyl substituent at the 8-position, provides a unique three-dimensional topology and electronic profile.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 91476-83-4
Cat. No. B3166898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine
CAS91476-83-4
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1C2=NC=CN2CCN1
InChIInChI=1S/C7H11N3/c1-6-7-9-3-5-10(7)4-2-8-6/h3,5-6,8H,2,4H2,1H3
InChIKeyGBJMXTLCRQSOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine (CAS 91476-83-4) for Medicinal Chemistry: Core Scaffold for Kinase and GPCR-Targeted Drug Discovery


5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine (CAS 91476-83-4) is a partially saturated, nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry [1]. Its core structure, which incorporates a fused imidazo[1,2-a]pyrazine ring system with a specific methyl substituent at the 8-position, provides a unique three-dimensional topology and electronic profile [2]. This scaffold is a key intermediate for the synthesis of a broad range of bioactive molecules, including inhibitors of protein kinases [3], chemokine receptors (e.g., CXCR4) [4], and other targets relevant to oncology, inflammation, and infectious diseases [5].

Procurement Alert for 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine: Structural Specificity Dictates Target Affinity and Synthetic Utility


Substituting 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine with a generic 'imidazopyrazine' or 'tetrahydroimidazopyrazine' analog is a high-risk procurement strategy due to the profound impact of the 8-methyl substituent and the partially saturated ring system on biological activity and chemical reactivity [1]. The 8-methyl group is not an inert addition; it directly influences the compound's lipophilicity (cLogP), metabolic stability, and binding conformation within a target protein's active site [2]. Furthermore, the partially saturated pyrazine ring imparts a distinct three-dimensional shape compared to the fully aromatic imidazo[1,2-a]pyrazine core, which is critical for achieving specific protein-ligand interactions and for subsequent derivatization chemistry (e.g., functionalization at the secondary amine) [3]. Selecting an alternative without this precise substitution pattern will likely result in a complete loss of the desired pharmacological activity or render the intermediate unsuitable for the planned synthetic route.

Quantitative Differentiation of 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine for R&D Procurement Decisions


Comparative Scaffold Potency: Tetrahydro- vs. Aromatic Imidazo[1,2-a]pyrazine in HIV-1 NNRTI Activity

While a direct, matched-pair comparison of the core scaffold is not available, data from HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrates the significant impact of the core structure on antiviral potency. An imidazo[1,2-a]pyrazine analog (compound 4a) achieved an EC50 of 0.26 μM against wild-type HIV-1 (strain IIIB) in MT-4 cell culture, representing a 1.2- to 2.1-fold improvement over the clinical comparators delavirdine (EC50 = 0.54 μM) and nevirapine (EC50 = 0.31 μM) in the same assay [1]. This evidence establishes that the imidazo[1,2-a]pyrazine core is a productive starting point. The partially saturated 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine scaffold offers a distinct chemical space (increased sp3 character, a secondary amine handle) for further optimization, as highlighted by its use in more recent programs targeting kinases and GPCRs [2].

HIV-1 NNRTI Antiviral Scaffold Comparison

Commercial Purity Specification for Reproducible Chemistry: 98% Assay by HPLC

A direct, verifiable specification for 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine from commercial sources is a minimum purity of 98% as determined by HPLC . This quantitative metric is essential for ensuring consistent outcomes in multi-step chemical syntheses. In contrast, a common alternative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, is often supplied at a lower purity of 97% . The higher purity specification for the 8-methyl derivative reduces the risk of byproduct formation from impurities and ensures more reliable yields in subsequent reactions.

Building Block Purity Quality Control

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The presence of the 8-methyl group and the saturated ring system confers distinct physicochemical properties compared to aromatic imidazo[1,2-a]pyrazine analogs. While experimental cLogP data for this specific compound is not publicly disclosed in peer-reviewed literature, computational prediction based on its structure indicates a calculated logP (cLogP) of approximately 0.8, a favorable range for both aqueous solubility and membrane permeability . In contrast, the fully aromatic analog 8-methylimidazo[1,2-a]pyrazine (CAS 91476-79-8) has a predicted cLogP of ~1.2 and lacks the hydrogen-bond donor capacity of the secondary amine in the tetrahydro derivative . This difference in hydrogen bonding (1 HBD for the target vs. 0 HBD for the aromatic analog) directly impacts its ability to engage in key interactions with biological targets and influences its solubility profile.

Physicochemical Properties Drug-likeness CNS Penetration

Recommended Storage and Handling: Preserving Integrity for Sensitive Applications

For reproducible research, the compound's stability profile is a critical differentiator. Vendor specifications recommend storing 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine under sealed, dry conditions at 2-8°C . This contrasts with some related heterocyclic amines that may require storage at -20°C for long-term stability. The less stringent storage requirement for this compound implies greater inherent stability, reducing the risk of degradation during shipping and routine laboratory handling. This is a practical advantage for procurement and inventory management.

Stability Storage Handling

Strategic Deployment Scenarios for 5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine in Drug Discovery and Chemical Biology


Design of Novel Kinase Inhibitors for Oncology and Inflammation

Use 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine as a core scaffold to synthesize focused libraries targeting protein kinases, particularly those with an established dependence on the imidazo[1,2-a]pyrazine pharmacophore such as Aurora kinases, casein kinase 1 (CK1), and ENPP1 [1]. The secondary amine provides a versatile handle for introducing diverse substituents, enabling rapid exploration of structure-activity relationships (SAR). The validated potency of related scaffolds (EC50 = 0.26 μM against HIV-1 RT [2]) supports its potential to yield potent inhibitors.

Synthesis of CXCR4 Antagonists for HIV and Cancer Metastasis Research

Incorporate this building block into the synthesis of novel chemokine receptor antagonists, specifically targeting CXCR4. Patented examples demonstrate the utility of this core in generating compounds that modulate chemokine receptor activity, including inhibition of HIV-1 viral entry and interference with cancer cell metastasis pathways [3]. The unique physicochemical profile (predicted cLogP ~0.8, 1 HBD ) makes it particularly well-suited for optimizing compounds intended for in vivo studies.

Development of TRPC5 Channel Inhibitors for Chronic Kidney Disease

Employ 5,6,7,8-tetrahydro-8-methyl-imidazo[1,2-a]pyrazine as a key intermediate for generating pyridazinone-based inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. Recent research has validated the tetrahydroimidazo[1,2-a]pyrazine scaffold as a potent inhibitor of TRPC5, a target implicated in hypertension-induced renal injury and other kidney diseases [4]. The 8-methyl analog offers a specific starting point for further optimizing potency and selectivity within this promising chemical series.

Technical Documentation Hub

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